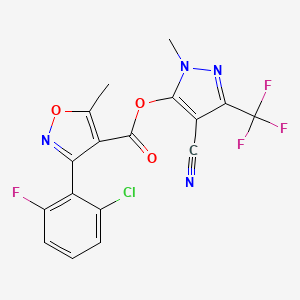
4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C17H9ClF4N4O3 and its molecular weight is 428.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate, a compound with the CAS number 956825-58-4, is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C17H9ClF4N4O3 with a molecular weight of 428.73 g/mol. Its structure comprises a pyrazole ring substituted with trifluoromethyl and cyano groups, linked to an isoxazolecarboxylate moiety with chlorofluorophenyl substitution.
Research indicates that this compound acts primarily as a selective modulator of androgen receptors (AR). It exhibits significant antagonistic activity against AR, which is crucial for the treatment of AR-dependent conditions such as prostate cancer. The compound's ability to inhibit AR-mediated proliferation in prostatic cancer cell lines has been documented, showcasing its potential as a therapeutic agent .
Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of prostate cancer cells. The compound shows a high affinity for androgen receptors and exhibits minimal agonistic activity, making it a promising candidate for further development in cancer therapy .
Study 1: Prostate Cancer Cell Line Inhibition
A notable study assessed the compound's effects on LNCaP prostate cancer cells. The results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, highlighting its potency as an AR antagonist .
Study 2: Safety Profile Assessment
In a safety assessment involving animal models, the compound exhibited low toxicity levels. No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .
Data Table: Biological Activity Summary
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that derivatives of pyrazole and isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate have been tested against various cancer cell lines, revealing promising results in inhibiting tumor growth.
Case Study : A related compound demonstrated high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating potential for development as an anticancer agent .
Antimicrobial Properties
Compounds containing the pyrazole structure have been identified as having antimicrobial properties. This compound's structure suggests it may interact with bacterial enzymes or membranes, potentially leading to its use as an antimicrobial agent.
Case Study : Similar compounds have shown efficacy against a range of bacterial strains, suggesting that modifications to the pyrazole structure can enhance antimicrobial activity .
Anti-inflammatory Effects
The potential of this compound as an anti-inflammatory agent has been explored through molecular docking studies. These studies suggest that it may inhibit enzymes involved in inflammatory processes, such as lipoxygenase.
Case Study : A related study indicated that certain pyrazole derivatives exhibited significant anti-inflammatory activity in vitro, warranting further investigation into their mechanisms of action .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Propiedades
IUPAC Name |
[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF4N4O3/c1-7-11(13(25-29-7)12-9(18)4-3-5-10(12)19)16(27)28-15-8(6-23)14(17(20,21)22)24-26(15)2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJCWZIZPJQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC3=C(C(=NN3C)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













